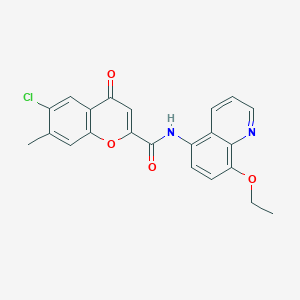![molecular formula C29H31N3O4 B11312995 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11312995.png)
4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[3-(3,5-dimetilfenoxi)-2-hidroxipropil]-1H-bencimidazol-2-il}-1-(4-metoxifenil)pirrolidin-2-ona es un compuesto orgánico complejo que presenta un núcleo de benzimidazol unido a un anillo de pirrolidinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-{1-[3-(3,5-dimetilfenoxi)-2-hidroxipropil]-1H-bencimidazol-2-il}-1-(4-metoxifenil)pirrolidin-2-ona típicamente involucra múltiples pasos, incluyendo la formación del núcleo de benzimidazol, la unión del grupo hidroxipropil y el acoplamiento final con el anillo de pirrolidinona. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar que el compuesto cumpla con los estándares requeridos para aplicaciones farmacéuticas.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxipropil puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El núcleo de benzimidazol puede reducirse bajo condiciones específicas para producir diferentes derivados.
Sustitución: El grupo metoxilo en el anillo fenilo puede sustituirse con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Reactivos como el hidruro de sodio o el terc-butóxido de potasio pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxipropil puede producir cetonas, mientras que la sustitución del grupo metoxilo puede introducir varios grupos funcionales, mejorando la versatilidad del compuesto.
Aplicaciones Científicas De Investigación
4-{1-[3-(3,5-dimetilfenoxi)-2-hidroxipropil]-1H-bencimidazol-2-il}-1-(4-metoxifenil)pirrolidin-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su potencial como agente antimicrobiano o anticancerígeno.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el núcleo de benzimidazol interactúa con el ADN, mientras que el anillo de pirrolidinona puede modular la actividad enzimática. Estas interacciones pueden conducir a diversos efectos biológicos, incluyendo la inhibición de la proliferación celular o la inducción de la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Metoxifenil)pirrolidin-2-ona: Comparte el anillo de pirrolidinona pero carece del núcleo de benzimidazol.
Derivados de benzimidazol: Estructura central similar pero diferentes sustituyentes.
Unicidad
La singularidad de 4-{1-[3-(3,5-dimetilfenoxi)-2-hidroxipropil]-1H-bencimidazol-2-il}-1-(4-metoxifenil)pirrolidin-2-ona radica en sus características estructurales combinadas, que confieren actividades biológicas distintas y potenciales aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C29H31N3O4 |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O4/c1-19-12-20(2)14-25(13-19)36-18-23(33)17-32-27-7-5-4-6-26(27)30-29(32)21-15-28(34)31(16-21)22-8-10-24(35-3)11-9-22/h4-14,21,23,33H,15-18H2,1-3H3 |
Clave InChI |
WWOZRSZWEBMYEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11312916.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11312924.png)
![ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11312926.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B11312933.png)

![7,8-Dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312944.png)
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11312945.png)
![N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312965.png)
![3,5-dichloro-4-ethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11312967.png)
![N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11312973.png)
![2-(3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11312974.png)
![N-(4-fluorophenyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)methanesulfonamide](/img/structure/B11312983.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11312991.png)
![2-butyl-N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2H-tetrazol-5-amine](/img/structure/B11313001.png)
